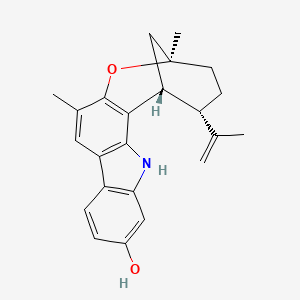

Murrayamine D

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H25NO2 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(1R,16R,19S)-13,16-dimethyl-19-prop-1-en-2-yl-15-oxa-4-azapentacyclo[14.3.1.02,14.03,11.05,10]icosa-2(14),3(11),5(10),6,8,12-hexaen-7-ol |

InChI |

InChI=1S/C23H25NO2/c1-12(2)15-7-8-23(4)11-18(15)20-21-17(9-13(3)22(20)26-23)16-6-5-14(25)10-19(16)24-21/h5-6,9-10,15,18,24-25H,1,7-8,11H2,2-4H3/t15-,18-,23-/m1/s1 |

InChI Key |

ZKOSIPSQLPPPOR-OMXJDXKCSA-N |

Isomeric SMILES |

CC1=CC2=C(C3=C1O[C@@]4(CC[C@@H]([C@H]3C4)C(=C)C)C)NC5=C2C=CC(=C5)O |

Canonical SMILES |

CC1=CC2=C(C3=C1OC4(CCC(C3C4)C(=C)C)C)NC5=C2C=CC(=C5)O |

Synonyms |

murrayamine D |

Origin of Product |

United States |

Occurrence and Natural Distribution of Murrayamine D

Identification of Botanical Sources of Murrayamine D

This compound has been isolated from the leaves of several Murraya species.

Murraya euchrestifolia is a primary botanical source of this compound. This compound, along with other carbazole (B46965) alkaloids such as murrayamine-A, -B, -C, and (+)-mahanine, has been isolated from the leaves of this plant. epa.govnih.gov Research indicates that M. euchrestifolia is a significant producer of various carbazole-type alkaloids, including this compound. nih.govsemanticscholar.org

Murraya koenigii, commonly known as the curry leaf tree, is another important source of this compound. scilit.comtandfonline.comnih.gov While other carbazole alkaloids like mahanimbine, bicyclomahanimbine, girinimbine (B1212953), and koenimbine (B1215199) are well-known constituents, this compound has also been reported in the leaves of M. koenigii. scilit.comtandfonline.com This plant is widely distributed across India, Bangladesh, Nepal, Sri Lanka, Malaysia, and Burma. tandfonline.com

The Murraya genus, part of the Rutaceae family, comprises over 17 species distributed across Asia, Australia, and the Pacific Islands. nih.govsemanticscholar.orgwikipedia.org While M. euchrestifolia and M. koenigii are explicitly noted for this compound, the broader context of carbazole alkaloid distribution suggests potential presence in other Murraya species. Many biologically active carbazole alkaloids have been isolated from four closely related genera within the Rutaceae family: Clausena, Glycosmis, Murraya, and Micromelum. mdpi.comnih.gov This indicates that the chemical class to which this compound belongs is characteristic of these related plant groups.

The distribution of this compound across identified botanical sources is summarized in the table below:

| Botanical Source | Plant Part | Reference |

| Murraya euchrestifolia | Leaves | epa.govnih.govsemanticscholar.org |

| Murraya koenigii | Leaves | scilit.comtandfonline.comnih.gov |

Geographic and Ecological Factors Influencing this compound Distribution

The distribution of chemical compounds within plants, including carbazole alkaloids like this compound, is influenced by various geographic and ecological factors. These factors include climatic conditions (e.g., rainfall, temperature, humidity, light), physiographic factors (e.g., altitude, sunlight), and biotic and abiotic factors (e.g., soil microorganisms, nutrients). semanticscholar.orgresearchgate.netlibretexts.orgmdpi.comnih.gov

Studies on Murraya koenigii have shown that the concentration of carbazole alkaloids can vary significantly based on geographical location and seasonal variations. semanticscholar.orgresearchgate.netnih.gov For instance, the content of mahanine (B1683992), a related carbazole alkaloid in M. koenigii, was found to be highest in leaflets collected during September to December and varied widely across different regions of India, with tropical zones showing higher concentrations compared to subtropical zones. semanticscholar.orgresearchgate.netnih.gov While specific data for this compound's variation across geographical locations is less detailed in the provided snippets, it is reasonable to infer that its distribution and concentration are similarly susceptible to these environmental influences, given its presence within the same plant species and chemical class. The yield of plant extracts and the percentage of specific alkaloids can differ based on the collection site and time of year. nih.gov

Chemotaxonomic Significance of this compound within the Carbazole Alkaloid Class

This compound belongs to the carbazole alkaloid class, which is a prominent group of secondary metabolites found in the Rutaceae family, particularly within the Murraya genus. nih.govscilit.commdpi.comjapsonline.com Carbazole alkaloids are characterized by a tricyclic aromatic basic skeleton consisting of a central pyrrole (B145914) ring fused with two benzene (B151609) rings. mdpi.comjapsonline.com The consistent isolation of this compound and other carbazole alkaloids from Murraya species highlights their chemotaxonomic significance.

The presence of specific carbazole alkaloid profiles can serve as chemical markers for distinguishing and classifying plant species within the Murraya genus and related genera. Alkaloids, in general, are the dominant metabolites in Murraya species, constituting a significant proportion (46.9%) of isolated compounds. nih.govsemanticscholar.org This dominance underscores their importance in the phytochemistry of these plants. The structural diversity within the carbazole alkaloid class, including pyranocarbazoles to which this compound belongs, further contributes to their chemotaxonomic utility. japsonline.com The ongoing discovery of new carbazole types from various Murraya species reinforces the idea that these compounds are key to understanding the chemical relationships and evolutionary pathways within this plant group. nih.govsemanticscholar.org

Isolation and Purification Methodologies for Murrayamine D

Extraction Techniques from Natural Matrices

Extraction is the initial critical step, focusing on dissolving the target compounds from the plant matrix into a suitable solvent. The efficiency of this process is heavily influenced by the choice of solvent and optimized parameters.

Traditional solvent extraction methods are widely employed for the initial isolation of carbazole (B46965) alkaloids, including those found in Murraya koenigii. The bark of M. koenigii has been successfully extracted using solvents such as hexane (B92381) and dichloromethane (B109758) (CH2Cl2) at room temperature. jocpr.comresearchgate.netresearchgate.net In some studies, chloroform (B151607) and ethanol (B145695) have been utilized for the extraction of compounds from M. koenigii leaves, often conducted at elevated temperatures, such as 60°C, over an extended period (e.g., 10 hours). asianjpr.com Other organic solvents, including petroleum ether, benzene (B151609), acetone (B3395972), and methanol (B129727), have also been reported in the extraction of various phytochemicals from M. koenigii extracts, demonstrating the versatility of solvent-based approaches based on the polarity of the target compounds. asianjpr.commedcraveonline.com Maceration, a simple and popular method relying on molecular diffusion, is a common traditional extraction technique. google.commdpi.com Soxhlet extraction, another conventional method, involves continuous extraction with a boiling solvent, effectively enriching the desired compound in the solvent over time. mdpi.comrochester.edu

The selection of extraction solvent is paramount, as it dictates the range of compounds extracted based on their polarity. For instance, more hydrophobic compounds tend to partition into organic solvents, while more hydrophilic compounds prefer aqueous phases. chromatographyonline.com

Table 1: Common Solvents Used in Extraction of Murraya koenigii for Carbazole Alkaloids

| Solvent | Application (Plant Part) | Temperature | Duration | Reference |

| Hexane | Bark | Room temperature | Continuous | jocpr.comresearchgate.netresearchgate.net |

| Dichloromethane | Bark | Room temperature | Continuous | jocpr.comresearchgate.netresearchgate.net |

| Chloroform | Leaves | 60°C | 10 hours | asianjpr.com |

| Ethanol | Leaves | 60°C | 10 hours | asianjpr.com |

| Petroleum Ether | Leaves | Not specified | Not specified | asianjpr.commedcraveonline.com |

| Benzene | Leaves | Not specified | Not specified | asianjpr.com |

| Acetone | Leaves | Not specified | Not specified | asianjpr.commedcraveonline.com |

| Methanol | Leaves | Not specified | Not specified | asianjpr.commedcraveonline.com |

While specific detailed research findings on the optimization of extraction parameters solely for Murrayamine D are not extensively documented in the provided sources, general principles for enhancing the yield of bioactive compounds are applied. Key parameters that influence extraction efficiency include solvent type, temperature, extraction time, and solvent-to-sample ratio. For Murraya koenigii, extractions have been performed at both ambient temperature and elevated temperatures (e.g., 60°C), with continuous extraction over several hours or days to maximize the recovery of compounds. jocpr.comresearchgate.netresearchgate.netasianjpr.com The choice of solvent polarity is crucial, as the maximum distribution coefficient (KD) for an analyte occurs when the polarity of the extraction solvent matches that of the analyte. chromatographyonline.com Blending solvents of different polarities (e.g., hexane and chloroform) can be employed to achieve an optimum solvent mixture for specific compounds. chromatographyonline.com Efficient dissolution of target compounds is also facilitated by grinding the plant material to a fine powder and ensuring sufficient contact time with the solvent. asianjpr.comrochester.edu

Chromatographic Separation Strategies

Following initial extraction, crude extracts contain a complex mixture of compounds, necessitating further separation and purification steps, primarily achieved through various chromatographic techniques.

Column chromatography (CC) is a fundamental technique used for the initial fractionation of crude extracts. For the isolation of carbazole alkaloids from Murraya koenigii, column chromatography over silica (B1680970) gel is a widely adopted method. jocpr.comresearchgate.netresearchgate.netasianjpr.com Silica Gel 60F254, with mesh sizes typically ranging from 70-230 ASTM to 230-400 ASTM, serves as the stationary phase. jocpr.comresearchgate.net A gradient elution system is commonly employed, starting with non-polar solvents and gradually increasing the polarity to elute compounds based on their differential affinities for the stationary and mobile phases. Common solvent systems for silica gel column chromatography include mixtures of hexane, dichloromethane (CH2Cl2), and methanol. jocpr.comresearchgate.netresearchgate.net For instance, a chloroform extract of M. koenigii has been separated using column chromatography with silica gel, employing a stepwise increase in polarity with hexane and acetone mixtures. asianjpr.com

Table 2: Typical Column Chromatography Parameters for Murraya koenigii Extracts

| Stationary Phase | Solvent System (Gradient) | Application | Reference |

| Silica Gel 60F254 | Hexane, CH2Cl2, Methanol | Hexane and CH2Cl2 extracts | jocpr.comresearchgate.netresearchgate.net |

| Silica Gel | Hexane, Acetone (increasing polarity) | Chloroform extract | asianjpr.com |

High-Performance Liquid Chromatography (HPLC) is a powerful and essential technique for achieving high purity of individual compounds, often employed after initial crude fractionation. HPLC allows for precise separation due to its high resolution and sensitivity. For the purification of carbazole alkaloids, including those structurally related to this compound (e.g., mahanine (B1683992) and mahanimbine), reverse-phase C18 columns are frequently utilized. researchgate.net The mobile phase typically consists of mixtures of water and organic solvents, such as alcohol or acetonitrile (B52724) (ACN). chromatographyonline.comamericanpharmaceuticalreview.com Common mobile phase components include 20 mM ammonium (B1175870) acetate (B1210297) at pH 3.7 in water or 0.05% trifluoroacetic acid (TFA) in water as mobile phase A, and 0.05% formic acid (FA) in acetonitrile (ACN) or 0.05% TFA in ACN as mobile phase B. americanpharmaceuticalreview.com This technique is capable of yielding compounds with high purity, often exceeding 95%. researchgate.net

Preparative Thin-Layer Chromatography (PTLC) is a valuable technique for the purification of small quantities of compounds, particularly when dealing with mixtures that have very similar retention factors (Rf) and may co-elute in flash column chromatography. rochester.eduuwindsor.ca PTLC typically uses thicker layers of stationary phase, such as Silica Gel 60F254 containing Gypsum, coated on glass plates. jocpr.comresearchgate.netuwindsor.ca Samples (up to 100 mg) are applied as a thin line at the bottom of the plate. rochester.edu The plate is then developed in an appropriate solvent system. Examples of solvent systems used for TLC (and applicable to PTLC) in the context of Murraya koenigii phytochemicals include toluene:ethyl acetate (93:7) and ethyl acetate:methanol:water (76.5:13.5:10). asianjpr.com Another reported solvent system for preparative TLC involves Chloroform:Methanol:25% aqueous NH3 (85:14:1). researchgate.net After separation, the desired compound's band is located, often by UV visualization, marked, and then scraped off the plate. The compound is subsequently eluted from the scraped silica using a polar solvent, such as ethyl acetate, to obtain the purified product. rochester.eduuwindsor.ca Loading capacities for PTLC can vary from 10-90 mg depending on the difficulty of the separation. rochester.edu

Biosynthetic Pathways and Precursors of Murrayamine D

General Biogenetic Hypothesis for Pyrano[3,2-a]carbazole Alkaloids

The biosynthesis of pyrano[3,2-a]carbazole alkaloids, including Murrayamine D, is believed to begin with precursors from the shikimate pathway. nih.govresearchgate.net The core carbazole (B46965) structure is hypothesized to be formed first, followed by a series of modifications to create the final complex structure.

A key intermediate in the biosynthesis of many carbazole alkaloids found in the Rutaceae family is 3-methylcarbazole. nih.govnih.govukm.my This initial carbazole core can then undergo a variety of enzymatic modifications, including hydroxylation, methylation, and prenylation, to generate the vast diversity of carbazole alkaloids observed in nature.

The formation of the characteristic pyran ring of pyrano[3,2-a]carbazole alkaloids is thought to occur through the prenylation of a hydroxylated carbazole precursor. This is followed by an intramolecular cyclization and subsequent modifications. The prenyl group, typically in the form of dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), is attached to the carbazole nucleus. This prenylated intermediate then undergoes cyclization to form the pyran ring, a key step in the biosynthesis of compounds like this compound.

Proposed Enzymatic Steps in this compound Biosynthesis

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible sequence of enzymatic reactions can be proposed based on known biochemical transformations and studies of related alkaloid biosyntheses. The key enzyme families likely involved are prenyltransferases and cytochrome P450 monooxygenases.

The proposed enzymatic steps are as follows:

Prenylation of a Hydroxylated Carbazole Precursor: The biosynthesis is likely initiated by the action of a prenyltransferase . This enzyme would catalyze the transfer of a prenyl group (from a donor molecule like geranyl pyrophosphate) to a hydroxylated carbazole precursor. In the context of this compound, a likely precursor is a dihydroxylated carbazole derivative.

Cyclization to Form the Pyran Ring: Following prenylation, a cytochrome P450 monooxygenase (CYP450) is proposed to catalyze the cyclization of the prenyl side chain to form the pyran ring. These enzymes are well-known for their role in the diversification of alkaloid structures in plants. The reaction likely proceeds through an oxidative mechanism.

Hydroxylation and Other Modifications: Additional cytochrome P450 monooxygenases and other enzymes such as methyltransferases may be involved in further modifying the pyranocarbazole skeleton to yield this compound. These modifications could include hydroxylations at specific positions on the carbazole or pyran rings.

A summary of the proposed enzyme activities is presented in Table 1.

| Proposed Enzymatic Step | Enzyme Family | Substrate | Product |

| Prenylation | Prenyltransferase | Dihydroxylated carbazole | Prenylated carbazole intermediate |

| Cyclization | Cytochrome P450 | Prenylated carbazole | Pyrano[3,2-a]carbazole core |

| Further Modifications | Cytochrome P450, Methyltransferase | Pyrano[3,2-a]carbazole intermediate | This compound |

Intermediates and Branching Points in Carbazole Alkaloid Biosynthesis

The biosynthetic pathway leading to this compound is likely part of a larger network of carbazole alkaloid biosynthesis, with several key intermediates and branching points that give rise to a variety of related compounds.

Mahanine (B1683992) as a Key Intermediate and Branching Point: Mahanine is a structurally related pyrano[3,2-a]carbazole alkaloid that is often co-isolated with this compound from plants of the Murraya genus. It is strongly suggested that mahanine is a direct precursor to this compound. The conversion of mahanine to this compound would involve a hydroxylation reaction, likely catalyzed by a cytochrome P450 enzyme. Therefore, the biosynthesis of mahanine represents a significant branching point in the pathway.

Other Related Pyrano[3,2-a]carbazole Alkaloids: The carbazole alkaloid biosynthetic pathway likely has several branching points leading to other pyranocarbazoles, such as:

Girinimbine (B1212953): A simpler pyranocarbazole that could be a precursor to more complex derivatives.

Koenimbine (B1215199) and Koenigine: These are methoxylated derivatives of girinimbine and represent further diversification of the pyranocarbazole scaffold.

The presence of these and other related alkaloids in the same plant species suggests a divergent biosynthetic pathway from a common carbazole precursor. The specific enzymatic machinery present in a particular plant species would then determine the final profile of carbazole alkaloids produced.

The proposed relationship between these key intermediates is illustrated in the following table:

| Compound | Proposed Role in this compound Biosynthesis |

| 3-Methylcarbazole | Early precursor to the carbazole core |

| Dihydroxylated Carbazole | Prenylation acceptor |

| Mahanine | Direct precursor to this compound |

| Girinimbine | Potential early intermediate in pyranocarbazole formation |

| Koenimbine/Koenigine | Products of branching pathways |

Genetic and Molecular Biological Aspects of this compound Bioproduction

The genetic and molecular biological understanding of this compound biosynthesis is still in its early stages. However, recent advances in genomics and transcriptomics are beginning to shed light on the genes and regulatory networks involved in the production of carbazole alkaloids in plants of the Rutaceae family.

A significant step forward in this area is the transcriptome analysis of Murraya koenigii, a known producer of a wide array of carbazole alkaloids. nih.gov This study led to the identification of several gene families that are likely involved in carbazole alkaloid biosynthesis, including:

Polyketide synthases (PKS): While the primary route to the carbazole core is believed to be the shikimate pathway, PKSs may be involved in the formation of precursors or in the modification of the carbazole skeleton.

Prenyltransferases: The identification of genes encoding these enzymes supports their proposed role in the crucial prenylation step for the formation of the pyran ring.

Methyltransferases: These enzymes are likely responsible for the methylation patterns observed in many carbazole alkaloids.

Cytochrome P450s (CYP450s): A large number of CYP450 genes were identified, consistent with their hypothesized roles in cyclization, hydroxylation, and other oxidative modifications that lead to the structural diversity of carbazole alkaloids.

While this transcriptome data provides a valuable resource for gene discovery, the specific genes responsible for the biosynthesis of this compound have yet to be functionally characterized. Future research will likely focus on:

Gene-function analysis: Expressing candidate genes from the identified families in heterologous systems (e.g., yeast or Nicotiana benthamiana) to determine their specific enzymatic activity.

Identification of biosynthetic gene clusters: In some plants, genes for a specific biosynthetic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster. Identifying such a cluster for carbazole alkaloids would greatly facilitate the elucidation of the entire pathway.

Understanding regulatory mechanisms: Investigating the transcription factors and signaling pathways that control the expression of carbazole biosynthetic genes in response to developmental and environmental cues.

The integrated analysis of metabolomic and transcriptomic data from different tissues and developmental stages of Murraya species is also a promising approach to further unravel the complex regulatory networks governing the biosynthesis of this compound and other valuable carbazole alkaloids. nih.gov

Total Synthesis and Chemical Modifications of Murrayamine D

Strategic Development of Total Synthesis Routes

The development of total synthesis routes for Murrayamine D typically focuses on the efficient construction of its key structural elements. ncl.res.in

A crucial step in the total synthesis of this compound and related carbazole (B46965) alkaloids is the palladium-catalyzed construction of the carbazole framework. nih.govacs.org This method provides an efficient pathway to the carbazole nucleus. acs.orgresearchgate.net For instance, a well-established palladium-catalyzed route involves the Buchwald-Hartwig coupling of an aryl halide with an arylamine to form a diarylamine, followed by a palladium(II)-catalyzed oxidative cyclization to yield the carbazole core. acs.orgresearchgate.netthieme-connect.com This approach has been utilized to prepare key carbazole precursors, such as 2-hydroxy-3-methylcarbazole, which can then be further functionalized. acs.orgresearchgate.net

The annulation of the pyran ring is another pivotal step in the synthesis of this compound, as it completes the characteristic pyranocarbazole structure. nih.govacs.org Various catalytic and promoted methods have been developed for this annulation.

Lewis acid-promoted reactions are also employed for the annulation of the pyran ring. nih.govacs.org This method involves treating a carbazole derivative with a suitable terpenoid building block, such as prenal or citral, in the presence of a Lewis acid. researchgate.netresearchgate.netnih.gov For instance, titanium tetraisopropoxide has been used in Casiraghi's method to assemble the pyrano[3,2-a]carbazole framework. thieme-connect.com This approach is effective in forming the pyran ring on the carbazole scaffold. nih.gov

A highly efficient strategy for pyran annulation involves the activation of the reaction by an m-nitro group, proceeding via a Claisen rearrangement. nih.govacs.orgdntb.gov.ua The presence of an m-nitro group significantly enhances the key pyran annulation reaction through inductive effects. nih.govacs.org This method has been successfully applied in the total synthesis of this compound and related natural products like mahanine (B1683992) and 7-hydroxymurrayazolinine. ncl.res.innih.govacs.orgresearchgate.netacs.orgconnectedpapers.comjst.go.jpacs.org The synthetic route often starts from a nitrophenol derivative, leading to a substituted 2H-chromene intermediate, which then undergoes the Claisen rearrangement to form the pyran ring. acs.org

Annulation of the Pyran Ring Moiety

Enantiospecific and Stereoselective Synthesis Approaches

Controlling the stereochemistry is a significant aspect of natural product synthesis. Enantiospecific and stereoselective synthesis approaches for carbazole alkaloids, including those structurally related to this compound, have been developed. nih.govresearchgate.netucsb.edu These approaches often involve highly diastereoselective coupling reactions. For example, Lewis acid-catalyzed coupling reactions of commercially available monoterpenes with carbazole derivatives have been used to achieve enantiospecific total syntheses and establish the absolute configuration of related carbazole alkaloids. nih.gov While specific details for this compound's enantiospecific synthesis are less detailed in the provided snippets, the general strategies for achieving stereocontrol in similar pyranocarbazole alkaloids are applicable. nih.govresearchgate.net

Efficiency and Scalability Considerations in this compound Synthesis

The efficiency and scalability of a synthetic route are crucial for the practical production of complex natural products like this compound. Several approaches have been developed, aiming for optimized yields and fewer steps.

The construction of the carbazole framework is often a pivotal step in these syntheses. Palladium-catalyzed reactions are frequently employed for this purpose, followed by the annulation of the pyran ring. jebas.orgsigmaaldrich.comchem960.com The annulation step can be catalyzed by phenylboronic acid or promoted by a Lewis acid, offering flexibility in reaction conditions. jebas.orgsigmaaldrich.comchem960.com The development of simplified and scalable Suzuki coupling for carbon-carbon bond formation and metal-free carbon-nitrogen coupling sequences has also contributed to more efficient syntheses of functionalized carbazole scaffolds. researchgate.net Such advancements are vital for making these complex molecules more accessible for further research and potential development.

The following table summarizes key efficiency metrics from reported syntheses:

| Synthetic Route | Number of Steps | Overall Yield (%) | Key Enhancements/Features |

| From Carbazole Precursor | 3 | 55 | Short route, good yield. jebas.orgchem960.comuni.lubioregistry.io |

| Via m-Nitro Group Activated Pyran Annulation | 8 (for mahanine) | 52 (for mahanine) | Nitro group enhances pyran annulation. nih.govnih.gov |

| Palladium-Catalyzed Carbazole Framework Formation | Variable | Not specified | Efficient construction of carbazole core. jebas.orgsigmaaldrich.comchem960.com |

| Scalable Suzuki/Metal-Free C-N Coupling | Variable | Not specified | Simplified, scalable C-C and C-N bond formation. researchgate.net |

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is crucial for exploring the chemical space around its core structure and understanding how structural variations impact its properties. This often involves modifying existing synthetic routes or developing new ones to introduce specific functional groups or alter the ring system.

Many studies on the total synthesis of this compound are part of broader efforts to synthesize a range of carbazole alkaloids. For instance, efficient synthetic routes have been described for Murrayamine A (mukoenine C, PubChem CID: 10085008), O-methylmurrayamine A (PubChem CID: 14892681), mahanine (PubChem CID: 36689305), O-methylmahanine, and this compound. sigmaaldrich.comchem960.com Furthermore, the first total syntheses of Murrayamine E (PubChem CID: 15768256), Murrayamine I, and Murrayamine K have also been reported, showcasing the versatility of synthetic methodologies in accessing diverse carbazole structures. jebas.orgsigmaaldrich.comchem960.com

Systematic Modification for Structure-Activity Relationship Studies

Systematic modification of this compound and its related carbazole alkaloids is a fundamental aspect of structure-activity relationship (SAR) studies. SAR aims to establish correlations between the chemical structure of a compound and its biological activity, guiding the design of more potent and selective molecules. researchgate.net

For carbazole alkaloids, including those structurally related to this compound, SAR studies often involve altering substituents on the carbazole core or the pyran ring. For example, a series of oxygenated tricyclic carbazole derivatives have been synthesized and tested for their anti-tuberculosis activity. jebas.org These studies revealed that specific carbazoles, such as clauszoline-M, murrayaline-C, and carbalexin-C, exhibited significant anti-tuberculosis activity. jebas.org The systematic modification of these structures helps in identifying key pharmacophores and understanding the molecular interactions responsible for their biological effects. The process involves interpreting observed biological effects in terms of structural variations to inform future modifications. researchgate.net

Semi-Synthesis from Related Natural Precursors

Semi-synthesis involves using compounds isolated from natural sources as starting materials for chemical transformations. medwinpublishers.com This approach is particularly advantageous when the natural precursor is structurally complex or costly to produce via total synthesis from basic building blocks. medwinpublishers.com

Analytical Methodologies for Murrayamine D Characterization and Quantification

Chromatographic Techniques for Detection and Analysis

Chromatographic techniques are fundamental for separating Murrayamine D from complex matrices, allowing for its subsequent detection and analysis. These methods leverage differential interactions between the analyte and stationary and mobile phases to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative and qualitative analysis of this compound and related carbazole (B46965) alkaloids. HPLC provides excellent separation efficiency, enabling the isolation of this compound from other co-occurring compounds in plant extracts ecomole.comresearchgate.netresearchgate.net. For quantitative analysis, HPLC systems equipped with detectors such as UV-Vis or photodiode array (PDA) are commonly used to measure the absorbance of this compound at a specific wavelength, allowing for its precise quantification against a calibration curve nih.govscielo.brnih.gov. The selection of the mobile phase (e.g., mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with water) and stationary phase (e.g., C18 reversed-phase columns) is critical for optimizing separation performance and sensitivity scielo.brcleancontrolling.com. Qualitative analysis involves comparing the retention time of the unknown compound with that of a known standard of this compound, providing an initial identification scielo.br.

Mass Spectrometry Coupling for Structural Elucidation and Identification

Mass spectrometry (MS) techniques, especially when coupled with chromatography, provide invaluable information for the identification and structural elucidation of this compound by determining its molecular weight and fragmentation patterns.

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) offers a powerful approach for the comprehensive profiling, identification, and quantification of complex mixtures containing this compound. This hyphenated technique combines the separation power of HPLC with the high sensitivity and specificity of MS/MS researchgate.netresearchgate.netlcms.cz. After chromatographic separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The MS/MS analysis provides characteristic fragmentation patterns, which serve as unique fingerprints for identifying this compound and other carbazole alkaloids, even in low concentrations or complex biological matrices researchgate.netchromsystems.com. Methods employing information-dependent acquisition (IDA) and multiple reaction monitoring (MRM) are frequently used for targeted quantification and putative identification of known and unknown carbazole alkaloids, respectively researchgate.netuniroma1.it. This approach allows for simultaneous quantitative analysis of target analytes and qualitative identification of related compounds researchgate.net.

High-Resolution Mass Spectrometry (HRMS) is critical for the precise determination of the molecular mass of this compound, which in turn allows for the accurate calculation of its elemental composition cleancontrolling.comresearchgate.net. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy (typically in parts per million, ppm), enabling the differentiation of compounds with the same nominal mass but different elemental compositions cleancontrolling.comscirp.org. This capability is particularly important for the structural elucidation of novel or previously uncharacterized compounds like this compound, as it provides strong evidence for the molecular formula nih.govresearchgate.netresearchgate.net. HRMS data, often obtained through techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with Orbitrap or time-of-flight (TOF) analyzers, are indispensable for confirming the proposed structure of this compound and its degradation products nih.govresearchgate.netscirp.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound. It provides detailed information about the connectivity of atoms, the number and type of protons and carbons, and the spatial arrangement of atoms within a molecule nih.govunivr.it.

In the structural analysis of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1D NMR spectra, such as proton (¹H NMR) and carbon-13 (¹³C NMR), provide initial insights into the chemical environment of protons and carbons, respectively researchgate.netjocpr.comresearchgate.net. The chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR spectra help in identifying different proton environments and their relative numbers researchgate.net. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule researchgate.net.

For complex structures like this compound, 2D NMR experiments are crucial for establishing connectivity and spatial relationships. These include:

Correlation Spectroscopy (COSY) : Reveals proton-proton spin-spin couplings, indicating protons on adjacent carbons researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons directly bonded to carbons, assigning proton signals to their corresponding carbon signals researchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC) : Shows correlations between protons and carbons separated by two or three bonds, providing long-range connectivity information essential for piecing together the molecular skeleton, especially quaternary carbons or carbons without directly attached protons researchgate.netresearchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides information about protons that are spatially close to each other, regardless of bond connectivity, which is vital for determining the stereochemistry and conformation of the molecule researchgate.net.

By systematically analyzing these NMR data, researchers can construct the full chemical structure of this compound, confirming the arrangement of its carbazole core and any substituent groups. NMR is highly non-invasive and non-destructive, allowing for repeated analyses on the same sample nih.gov.

Biological Activities and Pharmacological Potential of Murrayamine D Preclinical Studies

Elucidation of Molecular Targets and Signaling Pathways (Preclinical Investigation)

As of the current literature, comprehensive and specific elucidation of the molecular targets and signaling pathways directly modulated by Murrayamine D has not been extensively detailed. Research on the broader Murraya koenigii plant, which contains various carbazole (B46965) alkaloids, indicates that active constituents can target disorganized signaling pathways such as the JAK (Janus Kinase)/STAT (Signal Transducer and Activator of Transcription) pathway, PI3K (Phosphatidylinositol 3-Kinase)/Akt (Protein Kinase B) pathway, and mTOR (mammalian Target of Rapamycin) pathway 14.139.185nih.gov. These pathways are critical regulators of cell growth, proliferation, and apoptosis, and their dysregulation is often associated with various diseases, including cancer 14.139.185nih.gov.

For instance, mahanimbine, another carbazole alkaloid found in Murraya koenigii, has been shown to inhibit AKT/mTOR and STAT3 signaling pathways in pancreatic cancer cells, leading to apoptosis and inhibition of cell migration scantox.com. While these findings suggest potential avenues for investigation into this compound's mechanism of action, direct experimental evidence specifically for this compound's interaction with these or other molecular targets remains to be thoroughly investigated and published. The complexity of natural product research often involves studying crude extracts or enriched fractions before isolating and characterizing the specific activities of individual compounds.

In Vivo Efficacy and Mechanism Studies in Animal Models (Non-human, excluding pharmacokinetic and toxicity studies for drug development)

Detailed in vivo efficacy and mechanism studies in animal models focusing solely on this compound are not extensively documented in the available scientific literature. Preclinical in vivo studies are crucial for evaluating the therapeutic potential of compounds in a living system before human trials nih.govthermsr.com. Animal models, particularly murine models, are widely used to assess drug efficacy and understand mechanisms of action in disease contexts nih.govthermsr.com.

Studies on extracts and other carbazole alkaloids from the Murraya genus have demonstrated in vivo effects. For example, mahanine-enriched fractions from Murraya koenigii have shown efficacy in syngeneic mouse models of ovarian and breast cancer, exhibiting antiproliferative activity and inducing apoptosis nih.govresearchgate.netthermsr.com. Additionally, Murraya koenigii leaf extracts have demonstrated anti-inflammatory and analgesic properties in animal models, such as reducing carrageenan-induced paw edema and inhibiting pain responses in rats and mice. The stems of Murraya paniculata have also shown efficiency against multidrug-resistant Acinetobacter baumannii (MDRAB) pulmonary infections in animal models, with MurF protein inhibition identified as a potential target.

However, these in vivo findings are generally attributed to the complex mixtures present in the extracts or to other specific carbazole alkaloids, not directly to isolated this compound. Further dedicated in vivo studies are needed to ascertain the specific efficacy, mechanistic insights, and therapeutic potential of this compound as a single chemical entity in relevant animal models. Such studies would typically involve administering this compound to disease models and monitoring specific biomarkers, physiological changes, and disease progression to elucidate its precise in vivo effects and underlying mechanisms.

Structure Activity Relationship Sar Studies of Murrayamine D and Its Analogs

Systematic Investigation of Structural Features and Their Contribution to Bioactivity

Systematic investigations into the structural features of carbazole (B46965) alkaloids, including Murrayamine D and its related compounds, have revealed key insights into their contribution to bioactivity. The core carbazole skeleton itself is often beneficial for increasing biological activity nih.gov. Modifications to various positions on this fundamental scaffold can significantly alter the potency and selectivity of the compounds.

For instance, studies on carbazole alkaloids from Murraya species have demonstrated that the presence of specific functional groups, such as geranyl or prenyl moieties, is essential for antiproliferative activity nih.gov. Similarly, the positioning of aldehyde or hydroxymethyl groups, particularly at the C-3 position, has been identified as crucial for neuroprotective effects in certain carbazole derivatives, such as claulansine F and its analogs nih.govsigmaaldrich.com. Conversely, N-9 alkylation can sometimes lead to decreased activity, although in other contexts, N-alkyl substitution, especially with an aldehyde group at C-3 and C-6, has shown stronger neuroprotective effects nih.govsigmaaldrich.com.

The following conceptual table illustrates the impact of various structural modifications on the bioactivity of selected carbazole alkaloids, providing a generalized overview of SAR findings relevant to this compound's class:

Conceptual Table 1: Structural Modifications and Their Impact on Bioactivity of Carbazole Alkaloids

| Structural Feature (Modification) | Example Compound Class | Observed Bioactivity Impact | Relevant Position(s) |

| Carbazole Skeleton Presence | General Carbazole Alkaloids | Generally beneficial for activity nih.gov | Core structure |

| Geranyl or Prenyl Moieties | Carbazole Alkaloids (e.g., Mahanine (B1683992), Mahanimbine) | Essential for antiproliferative activity nih.gov | Side chains |

| Aldehyde/Hydroxymethyl Group | Claulansine F derivatives | Crucial for neuroprotective effects nih.govsigmaaldrich.com | C-3 |

| Methyl Groups | Claulansine F derivatives | Stronger neuroprotective effect nih.govsigmaaldrich.com | C-3, C-6 |

| N-9 Alkylation | Carbazole derivatives | Can decrease activity; context-dependent effects nih.govsigmaaldrich.com | N-9 |

| Hydroxyl Groups | Mahanine | Antioxidant activity [11 (previous search)] | Various (e.g., C-9) |

Identification of Key Pharmacophoric Elements within the Carbazole Skeleton

A pharmacophore represents the essential steric and electronic features of a molecule required for optimal supramolecular interactions with a specific biological target and to elicit a biological response [31, 32 (previous search)]. For carbazole alkaloids like this compound, the carbazole nucleus itself is a fundamental pharmacophoric element, serving as a scaffold for various biological activities nih.gov.

Key pharmacophoric elements within the carbazole skeleton often include:

The aromatic carbazole ring system : This tricyclic system provides a rigid, planar aromatic core capable of engaging in π-stacking interactions with biological targets [4, 5 (previous search)].

Substituents at specific positions : The nature and position of substituents on the carbazole rings are critical. For example, the presence of prenyl or geranyl groups on the carbazole framework is often associated with significant antiproliferative activity nih.gov.

Polar functional groups : Hydroxyl, methoxyl, or aldehyde groups, particularly at positions like C-3, C-6, C-8, or C-9, contribute to hydrogen bonding capabilities and can significantly influence bioactivity, such as neuroprotective or antioxidant effects [14, 18, 11 (previous search)].

Nitrogen atom (N-9) modifications : The nitrogen atom within the pyrrole (B145914) ring of the carbazole skeleton can be a site for substitution, and the nature of the substituent at N-9 can impact activity, sometimes leading to decreased activity with alkylation, while in other cases, N-alkyl substitution enhances effects nih.govsigmaaldrich.com.

These identified elements guide the understanding of how this compound and its analogs interact with biological macromolecules, forming the basis for targeted drug design.

Rational Design of this compound Derivatives for Targeted Bioactivities

The insights gained from SAR studies enable the rational design of this compound derivatives with targeted bioactivities. By understanding which structural modifications enhance or diminish specific effects, chemists can synthesize novel compounds with improved therapeutic profiles.

For instance, based on SAR, derivatives of carbazole alkaloids have been synthesized to improve neuroprotective effects. Studies have shown that specific modifications, such as the strategic placement of methyl groups at C-3 and C-6, can lead to stronger neuroprotective activity nih.govsigmaaldrich.com. Similarly, the introduction of appropriate side chains, such as geranyl moieties, has been explored to enhance antiproliferative activity against cancer stem cells nih.gov.

This rational approach involves:

Identifying a lead compound : this compound or a related carbazole alkaloid with promising initial activity.

Systematic modification : Introducing precise changes to the molecular structure (e.g., adding or removing functional groups, altering alkyl chain lengths, or changing substitution patterns) [10 (previous search)].

Bioactivity assessment : Testing the modified compounds for desired biological activities (e.g., cytotoxic, anti-inflammatory, neuroprotective effects) nih.govnih.govnih.govnih.govnih.govsigmaaldrich.comresearchgate.net.

Correlation and refinement : Correlating structural changes with observed biological effects to refine the SAR model and guide further synthesis [10 (previous search)].

This iterative process allows for the development of derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Computational Modeling and Molecular Docking Analyses to Inform SAR

Computational modeling and molecular docking analyses are indispensable tools in modern drug discovery, providing a deeper understanding of SAR for compounds like this compound. These in silico methods predict the preferred binding orientations of small molecules (ligands) to their target proteins, helping to elucidate the atomic-level interactions that govern biological activity [9 (previous search), 14 (previous search), 23 (previous search), 25 (previous search)].

Key applications in informing SAR for carbazole alkaloids include:

Predicting binding affinities : Molecular docking calculates binding energies, which indicate the strength of interaction between a compound and its target. Lower energy values generally suggest stronger binding [6, 14 (previous search)]. For example, computational docking studies on carbazole alkaloids like koenigicine (B1220425) and O-methylmurrayamine have evaluated their binding affinities against bacterial proteins, providing insights into their potential antimicrobial mechanisms hmdb.ca.

Identifying critical interaction points : Docking simulations can pinpoint specific amino acid residues in the target protein that interact with various parts of the carbazole molecule (e.g., through hydrogen bonds, hydrophobic interactions, or π-stacking) [6, 9 (previous search)]. This helps in understanding which functional groups on the carbazole skeleton are essential for binding.

Pharmacophore modeling : This technique identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for molecular recognition and biological activity [29 (previous search), 31 (previous search), 32 (previous search)]. Pharmacophore models derived from active carbazole alkaloids can be used to virtually screen large databases for new compounds with similar binding properties.

Conformational analysis : Computational methods can explore the various possible 3D shapes of a molecule and how these shapes influence its ability to fit into a binding site, thus contributing to its biological efficacy [23 (previous search)].

These computational approaches complement experimental SAR studies by providing mechanistic insights and accelerating the identification of promising derivatives for further synthesis and testing [9 (previous search), 25 (previous search)].

Stereochemical Influence on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly impacts the biological efficacy of many compounds, including natural products like this compound [2, 16, 13 (previous search), 26 (previous search), 27 (previous search)]. Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit significantly different pharmacological profiles, including varying potencies, selectivities, and even adverse effects afjbs.combidd.group.

While detailed stereochemical studies specifically on the biological efficacy of this compound's chiral centers are not extensively highlighted in the provided literature snippets, the general principle is highly relevant for carbazole alkaloids. Many natural products, including some carbazoles, possess chiral centers, and their biological activity is often stereospecific [1, 8 (previous search), 17 (previous search), 28 (previous search)]. For instance, in other biologically active molecules, one enantiomer may be highly effective, while another is less active or even harmful afjbs.combidd.group.

The synthesis of complex natural products like this compound often involves stereocontrolled reactions to ensure the production of the desired, biologically active stereoisomer [17 (previous search), 28 (previous search)]. The precise spatial orientation of functional groups can dictate how effectively a compound interacts with its biological target, such as an enzyme or receptor. Therefore, in the development of this compound analogs, careful consideration of stereochemistry is paramount to optimize their therapeutic potential.

Conclusion and Future Research Directions for Murrayamine D

Synthesis of Current Academic Understandings of Murrayamine D

This compound (PubChem CID: 15768255) is a significant carbazole (B46965) alkaloid that has been a target for total synthesis due to its complex architecture and the broader biological interest in carbazole compounds. acs.orgacs.orgnih.govresearchgate.netncl.res.inresearchgate.netnih.gov Its natural occurrence in Murraya species, which are rich in diverse alkaloids, underscores its biological origin and structural context within this family of natural products. nih.govmdpi.com

Current academic understanding of this compound's synthesis highlights several key approaches:

Palladium-Catalyzed Framework Construction: A prominent strategy involves the palladium-catalyzed construction of the carbazole framework, followed by the annulation of the pyran ring. This annulation step can be catalyzed by phenylboronic acid or promoted by a Lewis acid, showcasing versatile synthetic pathways. acs.orgacs.orgresearchgate.netnih.gov

m-Nitro Group Activated Pyran Annulation: Another effective route to this compound has utilized an m-nitro group activated pyran annulation, demonstrating a specific chemical transformation for its synthesis. nih.gov

Silyl (B83357) Ether Cleavage: The synthesis has also been achieved through the treatment of a TIPS-protected intermediate with trifluoroacetic acid (TFA), followed by the cleavage of the silyl ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), providing a direct route to the compound. ncl.res.in

These synthetic achievements contribute significantly to the accessibility of this compound for further research and validate its proposed chemical structure.

Unaddressed Research Gaps and Emerging Challenges in this compound Studies

Despite advancements in the synthesis and general understanding of carbazole alkaloids, several research gaps and challenges persist for this compound. A primary challenge in natural product research, particularly for compounds derived from plants like Murraya koenigii, is the inherent batch-to-batch variation in chemical composition, which can significantly influence biological activity. nih.gov This variability can complicate the standardization of extracts and the consistent study of individual compounds like this compound.

Furthermore, while synthetic routes to this compound exist, the complexity of natural products often presents hurdles in achieving cost-effective, highly chemo-, regio-, and stereoselective syntheses on a larger scale. nih.gov The full spectrum of this compound's biological activities and its precise molecular mechanisms remain to be thoroughly elucidated, necessitating more targeted investigations. There is a general call for more research into the molecular basis of activity for compounds derived from Murraya species, a need that extends directly to this compound.

Advanced Mechanistic Investigations into this compound Bioactivities

While specific, detailed mechanistic investigations solely focused on this compound are not extensively reported, its classification as a carbazole alkaloid from the Murraya genus provides strong indications of its potential bioactivities and underlying mechanisms. Other structurally related carbazole alkaloids from Murraya koenigii, such as mahanine (B1683992) and girinimbine (B1212953), have been subjects of more advanced mechanistic studies, offering insights into the likely modes of action for this compound.

Table 1: Bioactivity Insights from Related Carbazole Alkaloids

| Compound Name | PubChem CID | Key Bioactivity | Mechanistic Insights |

| Mahanine | 36689305 | Anticancer (apoptosis induction) nih.govacs.org | Inhibits mTORC1/2, regulates hedgehog pathway, acts as Hsp90 inhibitor. Activity influenced by C-7-OH and -NH groups. nih.govacs.org |

| Girinimbine | 96943 | Anticancer (apoptosis induction) wikipedia.org | Inhibits growth and induces apoptosis in human hepatocellular carcinoma Hep G2 cells in vitro. wikipedia.org |

| Pyrayafoline D | 375148 | Apoptotic cell death nih.govsemanticscholar.org | Induces apoptosis in HL-60 cell lines, mediated by loss of mitochondrial membrane potential and activation of caspase-9/caspase-3. nih.govsemanticscholar.org |

Given the shared structural scaffold and natural origin, it is plausible that this compound may exhibit similar cytotoxic, anti-inflammatory, and antioxidant properties observed in other Murraya carbazole alkaloids. Future research should prioritize dedicated mechanistic studies for this compound to identify its specific cellular targets, signaling pathways, and precise molecular interactions that underpin its biological effects. This would involve techniques such as target identification assays, proteomics, and advanced imaging to delineate its mechanism of action at a molecular level.

Exploration of Chemoenzymatic and Synthetic Biology Approaches for Sustainable Production

The sustainable and efficient production of complex natural products like this compound remains a significant area for innovation. Chemoenzymatic synthesis, which strategically combines traditional chemical methods with biocatalysis, offers a powerful alternative to purely chemical routes. nih.govresearchgate.netnih.govresearchgate.netnsf.gov Biocatalysis is highly valued for its ability to achieve excellent enantio-, chemo-, and regioselectivity, often under milder reaction conditions, making it a greener and more efficient approach. mdpi.comnih.gov

Synthetic biology presents another promising avenue for the sustainable production of this compound. This field involves engineering microbial systems to introduce complete plant biosynthetic pathways, thereby enabling the microbial production of complex alkaloids. acs.org Such approaches could potentially accelerate the semisynthesis of this compound by providing advanced intermediates that are structurally closer to the final compound. Advances in enzyme engineering allow for the introduction of novel enzymatic activities or the repurposing of existing catalytic machinery, further expanding the scope of biocatalytic and synthetic biology applications. nih.gov While these methodologies have been broadly applied to natural product synthesis, explicit reports on their direct implementation for the large-scale, sustainable production of this compound are still emerging. This area represents a critical future research direction to overcome limitations in natural abundance and complex chemical syntheses.

Potential for Derivatization Towards Novel Molecular Probes and Research Tools

The structural complexity and potential bioactivities of this compound make it an attractive candidate for derivatization, leading to the development of novel molecular probes and research tools. Derivatization strategies are commonly employed in analytical chemistry to enhance detectability or modify chromatographic properties of compounds, which could be beneficial for this compound analysis. nih.gov

Beyond analytical applications, chemical modification of natural products is a well-established strategy in drug discovery to explore structure-activity relationships and generate compounds with improved properties. For instance, studies on mahanine derivatives have demonstrated how chemical modifications can reveal critical functional groups influencing biological activity. acs.org The potential for this compound to serve as a scaffold for designing molecular probes is also suggested by related compounds like Murrayamine O, which exhibits strong fluorescence and has been explored for use in cell imaging, pathology studies, and the detection of specific biological molecules or signal molecules. chembk.com By selectively modifying the this compound scaffold, researchers could create fluorescent derivatives or affinity probes to investigate its interactions with cellular components, identify its precise binding partners, or visualize its distribution within biological systems. This approach would significantly advance the understanding of its biological roles and facilitate the discovery of new therapeutic agents.

Q & A

Q. How can researchers address challenges in synthesizing this compound analogs with enhanced bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies guide functional group modifications (e.g., halogenation at C-4). Parallel synthesis with robotic liquid handlers accelerates analog generation. In silico ADMET predictions (SwissADME) prioritize compounds with favorable pharmacokinetic profiles .

Key Methodological Considerations

- Data Integrity : Adhere to statistical guidelines (e.g., reporting p-values with exact significance levels) and avoid "significant" without statistical testing .

- Reproducibility : Document reagent sources (e.g., Sigma-Aldlot batch numbers) and instrument parameters (e.g., NMR field strength) .

- Ethical Compliance : Obtain institutional approval for in vivo studies and disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.